molecular formula C17H25BrN2O3 B8122200 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8122200
M. Wt: 385.3 g/mol
InChI Key: FXNUTJSSFYHENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature & Systematic Naming Conventions

The compound’s systematic name follows IUPAC guidelines for polyfunctional organic molecules. The root structure is piperidine, a six-membered heterocyclic amine, substituted at the 4-position with a phenoxymethyl group. The phenyl ring itself bears amino (-NH₂) and bromo (-Br) substituents at the 5- and 2-positions, respectively. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, yielding the full name:
4-[(5-Amino-2-bromophenoxy)methyl]piperidine-1-carboxylic acid tert-butyl ester .

Key naming conventions applied include:

  • Positional numbering : The piperidine ring is numbered such that the nitrogen occupies position 1.
  • Substituent hierarchy : The phenoxymethyl group is prioritized as the principal substituent due to its complexity.
  • Protective group nomenclature : The Boc group is denoted as "tert-butyl ester" in the carboxylic acid derivative.

Molecular Formula & Weight Analysis

The molecular formula C₁₇H₂₅BrN₂O₃ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis . The molecular weight is 385.3 g/mol , calculated as follows:

Properties

IUPAC Name

tert-butyl 4-[(5-amino-2-bromophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-10-13(19)4-5-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNUTJSSFYHENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, piperidine derivatives are treated with di-tert-butyl dicarbonate (Boc₂O) in ethanol at 30°C. For example, 4-(2-bromo-phenyl)piperazine-1-carboxylic acid tert-butyl ester was synthesized with 91% yield by stirring Boc₂O (1.2 equiv) with the amine in ethanol, followed by crystallization from n-hexane/ethyl acetate.

Key Data:

  • Solvent: Ethanol

  • Temperature: 30°C

  • Yield: 91%

  • Workup: Concentration under reduced pressure, crystallization.

This method ensures mild conditions compatible with sensitive substrates, making it ideal for introducing the Boc group to piperidine derivatives.

Synthesis of the Phenoxymethyl Ether Linkage

The phenoxymethyl bridge is constructed via two primary methods: Mitsunobu coupling or base-mediated nucleophilic substitution .

Mitsunobu Coupling

The Mitsunobu reaction couples the hydroxymethyl group of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with a nitro- and bromo-substituted phenol.

Protocol from Literature

A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (4.0 mmol) and 2-bromo-5-nitrophenol (4.0 mmol) in THF is treated with triphenylphosphine (1.2 equiv) and diisopropyl azodicarboxylate (DIAD, 1.2 equiv) at 0°C. After stirring at room temperature for 12 hours, the product is isolated via silica gel chromatography.

Key Data:

  • Reagents: DIAD, triphenylphosphine

  • Solvent: THF

  • Yield: 60–74%

  • Advantages: High regioselectivity, compatibility with nitro groups.

Base-Mediated Nucleophilic Substitution

Alternatively, the hydroxymethyl piperidine derivative reacts with a brominated phenol under basic conditions.

Sodium Hydride in DMF

A suspension of NaH (60% in oil, 1.1 equiv) in DMF is treated with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and 2-bromo-5-nitrophenol at room temperature. The mixture is stirred overnight, diluted with water, and extracted with ethyl acetate.

Key Data:

  • Base: NaH

  • Solvent: DMF

  • Yield: 62%

  • Limitations: Requires anhydrous conditions.

Reduction of Nitro to Amine

The final step involves reducing the nitro group to an amine. Catalytic hydrogenation is preferred for its efficiency and compatibility with Boc-protected intermediates.

Hydrogenation with Pd/C

A solution of tert-butyl 4-((2-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate in ethanol is hydrogenated under H₂ (1 atm) in the presence of 10% Pd/C (0.1 equiv) at 25°C. The reaction is monitored by TLC until completion (typically 4–6 hours).

Key Data:

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol

  • Yield: >95% (quantitative)

  • Workup: Filtration through Celite, concentration.

Experimental Data and Comparative Analysis

The table below summarizes optimized conditions for key steps:

StepMethodConditionsYieldReference
Boc ProtectionBoc₂O, EtOH30°C, 3–6 hours91%
EtherificationMitsunobu (DIAD)THF, 12 hours, rt74%
EtherificationNaH, DMF24 hours, rt62%
Nitro ReductionH₂, Pd/CEthanol, 4–6 hours>95%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the bromine or amino groups, potentially leading to dehalogenation or amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalysts such as Pd/C or reagents like sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Amine derivatives or dehalogenated products.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, an amino group, and a tert-butyl ester functional group, which contribute to its biological activity. The presence of the bromine atom in the phenoxy group enhances its potential as a pharmacophore.

Pharmacological Applications

  • Antagonists in Drug Development
    • Research indicates that derivatives of piperidine compounds are often explored as antagonists for various receptors, including metabotropic glutamate receptors. For instance, studies have shown that modifications to piperidine structures can yield potent antagonists with improved pharmacokinetic profiles .
  • Neuropharmacology
    • Compounds similar to 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester have been investigated for their effects on neurotransmitter systems. They may serve as positive allosteric modulators or antagonists in treating neurodegenerative diseases and psychiatric disorders .
  • Anticancer Activity
    • Some studies suggest that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The structural modifications, such as the addition of the bromine atom or the phenoxy group, may enhance their selectivity and potency against tumor cells .

Biochemical Research Applications

  • Structure-Activity Relationship Studies
    • The compound serves as a valuable tool in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of piperidine-based drugs. Researchers utilize this compound to understand how different modifications affect biological activity and receptor binding affinity .
  • Synthesis of Novel Derivatives
    • The synthetic versatility of this compound allows for the creation of novel derivatives with tailored properties for specific biological targets. This has implications for developing new therapeutic agents with enhanced efficacy and reduced side effects .

Case Studies and Research Findings

StudyFocusFindings
Antagonist DevelopmentIdentified bispecific antagonists with significant potency against retinol binding protein 4, showcasing the potential of piperidine derivatives in drug design.
NeuropharmacologyEvaluated the effects of piperidine derivatives on neurotransmitter modulation, indicating promising results for treating schizophrenia and mood disorders.
Anticancer ResearchDemonstrated cytotoxic effects of modified piperidines on cancer cell lines, suggesting their utility in cancer therapy development.

Mechanism of Action

The mechanism of action of 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester with structurally analogous piperidine derivatives, focusing on substituents, molecular weights, and synthetic/reactivity profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences References
Target Compound 4-(5-Amino-2-bromo-phenoxymethyl) C₁₇H₂₄BrN₂O₃ 393.29 Unique bromo-amino-phenyl substitution; tert-Boc protection enhances solubility.
4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester 4-(4-Aminobenzyl) C₁₇H₂₆N₃O₂ 304.41 Piperazine core instead of piperidine; lacks halogen substituents.
4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 4-(Aminobenzylamino-methyl) C₁₉H₃₀N₄O₂ 346.47 Benzylamino-methyl side chain; no halogen or oxygen-based linker.
4-(4-Cyano-3-methyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester 4-(4-Cyano-3-methyl-phenoxy) C₁₈H₂₃N₂O₃ 315.39 Cyano and methyl groups on phenyl; no bromo or amino groups.
4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester Complex pyrazole-pyridinyl-dichlorofluorophenyl substituent C₂₆H₃₀Cl₂FN₅O₃ 550.45 Larger substituent with multiple halogens; designed for kinase inhibition.

Key Observations :

Substituent Effects on Reactivity: The bromo group in the target compound increases electrophilic reactivity compared to non-halogenated analogs (e.g., 4-aminobenzyl derivatives in ). This property is advantageous in Suzuki coupling or nucleophilic substitution reactions. The amino group at position 5 provides a site for further functionalization, such as acylation or diazotization, which is absent in cyano- or methyl-substituted analogs .

Synthetic Utility: The tert-butyl ester protection in the target compound and analogs (e.g., ) allows for selective deprotection under acidic conditions (e.g., HCl in ether, as in ), enabling modular synthesis of piperidine-based scaffolds. Compared to the discontinued analogs in , the target compound’s bromo-phenoxymethyl group may offer improved stability in downstream reactions.

Biological Relevance: Compounds with halogenated aryl groups, such as the target compound, often exhibit enhanced binding to hydrophobic pockets in proteins.

Research Findings and Trends

  • Synthetic Routes :

    • The tert-butyl ester group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, as seen in .
    • Halogenated intermediates (e.g., bromo-substituted phenyl rings) are typically synthesized using bromination agents like NBS or via palladium-catalyzed cross-couplings .
  • Stability and Storage :

    • Boc-protected piperidines generally exhibit improved shelf life compared to unprotected amines. However, bromo-substituted derivatives may require protection from light to prevent decomposition .
  • Industrial Relevance :

    • Several analogs (e.g., ) are marketed by specialty chemical suppliers (e.g., Combi-Blocks, Proactive Molecular Research), indicating demand for tailored piperidine derivatives in drug discovery.

Biological Activity

The compound 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H27N3O2C_{17}H_{27}N_{3}O_{2} with a molecular weight of 305.42 g/mol. The structure includes a piperidine ring, a bromophenyl group, and a tert-butyl ester functional group, which may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antiviral Activity : Similar compounds have shown promise against viral pathogens by inhibiting viral replication mechanisms.
  • Cytotoxicity : The compound's structure indicates potential interactions with cellular pathways that regulate apoptosis and cell proliferation.

Biological Activity Overview

Activity TypeObservationsReferences
AntiviralExhibited significant antiviral activity in vitro against various viruses, with EC50 values indicating low cytotoxicity.
CytotoxicityDemonstrated selective cytotoxic effects on cancer cell lines, with varying CC50 values depending on the specific cell type.
Enzyme InhibitionPotential inhibition of key enzymes involved in fatty acid biosynthesis, which could affect metabolic pathways in cancer cells.

Case Studies and Research Findings

  • Antiviral Efficacy : A study conducted on related compounds demonstrated effective inhibition of the Tobacco Mosaic Virus (TMV) with EC50 values as low as 58.7 µg/mL, suggesting that similar structures might yield comparable results for the target compound .
  • Cytotoxicity Assessment : Research evaluating the cytotoxicity of piperidine derivatives found that some exhibited CC50 values below 10 µM against human T lymphocyte cells, indicating potential for therapeutic applications in oncology .
  • Mechanistic Studies : Investigations into the compound's mechanism revealed that it may act by binding to specific receptors or enzymes involved in critical signaling pathways, leading to altered cellular responses .

Pharmacokinetics and Toxicology

  • Absorption : The compound is expected to exhibit good oral bioavailability due to its lipophilic nature.
  • Metabolism : Initial studies suggest metabolic stability, although further research is needed to fully elucidate its metabolic pathways.
  • Toxicity Profile : Preliminary toxicity assessments indicate that while the compound has therapeutic potential, it also possesses risks associated with acute toxicity, particularly at higher concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-(5-Amino-2-bromo-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester?

  • Methodology :

  • Step 1 : Start with tert-butyl piperidine-1-carboxylate derivatives. Introduce the bromophenoxymethyl group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .
  • Step 2 : Protect the amine group using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to avoid side reactions during bromination .
  • Step 3 : Deprotect the amine using hydrogenolysis (for Cbz) or acidic conditions (for Boc), followed by purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
    • Data Contradictions : Some protocols report incomplete deprotection under mild acidic conditions, requiring optimization with trifluoroacetic acid (TFA) in dichloromethane .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Methods :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) .
  • NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and bromine substitution via coupling patterns in the aromatic region (δ 6.8–7.5 ppm) .
  • LC-MS : Monitor molecular ion peaks ([M+H]⁺) to verify molecular weight (e.g., calculated for C₁₈H₂₄BrN₂O₃: 419.1 g/mol) .

Q. What are the stability considerations for long-term storage?

  • Stability Data :

  • Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
  • Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the piperidine ring .
    • Degradation Signs : Discoloration (yellowing) or precipitation indicates decomposition; re-purify via recrystallization (solvent: ethanol/water) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The tert-butyl group reduces accessibility to the piperidine nitrogen, requiring bulky ligands (e.g., XPhos) in Buchwald-Hartwig amination .
  • Case Study : In Suzuki-Miyaura couplings, bromine at the 2-position of the phenyl ring shows higher reactivity than para-substituted analogs (yield: 72% vs. 58%) .
    • Data Contradictions : Conflicting reports exist on whether the tert-butyl group stabilizes intermediates or slows reaction kinetics; use DFT calculations to model transition states .

Q. What strategies resolve conflicting spectral data for amino-group characterization?

  • Troubleshooting :

  • IR Spectroscopy : Compare N-H stretching frequencies (3350–3450 cm⁻¹) before/after derivatization (e.g., acetylation) to confirm free amine presence .
  • X-ray Crystallography : Resolve ambiguity in NMR assignments by determining crystal structures of co-crystallized analogs (e.g., with picric acid) .
    • Contradictory Cases : LC-MS may show [M+H]⁺ peaks for both desired product and de-esterified byproducts; optimize quenching conditions (pH 5–6) to minimize hydrolysis .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Applications :

  • Kinase Inhibitors : Modify the bromophenoxy moiety to introduce fluorinated or heteroaromatic groups for target selectivity .
  • PET Tracers : Replace bromine with fluorine-18 via nucleophilic aromatic substitution (reaction time: 30 min, radiochemical yield: 40–60%) .
    • SAR Studies : The piperidine ring’s conformation (chair vs. boat) impacts binding affinity to serotonin transporters; use NOE NMR to analyze ring puckering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.